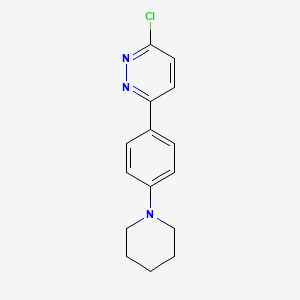![molecular formula C13H9NO4S B1415333 3-[5-(1,3-恶唑-5-基)-2-呋喃基]噻吩-2-甲酸甲酯 CAS No. 2197056-81-6](/img/structure/B1415333.png)
3-[5-(1,3-恶唑-5-基)-2-呋喃基]噻吩-2-甲酸甲酯
描述
“Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate” is a chemical compound that contains an oxazole nucleus, which is a heterocyclic five-membered ring with atoms of nitrogen and oxygen . Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They are often used as intermediates for the synthesis of new chemical entities .
Molecular Structure Analysis
The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond . These interactions make the derivatives exhibit potential application in various fields科学研究应用
氧化和合成工艺
- 类似化合物中的甲基已经氧化,导致形成羧酸和甲酰基衍生物。此类工艺在各种化合物的合成中至关重要 (El’chaninov、Simonov 和 Simkin,1982)。
- 相关呋喃羧酸的芳基化导致合成复杂的杂环化合物,例如噻二唑、恶二唑和三唑噻二唑衍生物,表明该化合物在创建多种分子结构中的效用 (Gorak、Obushak、Matiichuk 和 Lytvyn,2009)。
功能化和衍生物形成
- 在反应中包含噻吩部分,如相关化合物中所示,可以合成具有独特性质的长链酯,可能在药理和工业应用中很有用 (Yang、Nandy、Selvakumar 和 Fang,2000)。
- 噻吩羧酸甲酯的合成及其转化为氨基三嗪展示了该化合物在为各种应用生产多种衍生物方面的多功能性 (Krinochkin 等人,2021)。
抗菌性能
- 类似呋喃羧酸的衍生物已被合成并评估其抗菌性能,表明在开发新型抗菌剂方面具有潜在应用 (Iradyan 等人,2014)。
分光光度法应用
- 基于噻吩衍生物的偶氮染料,如所讨论的化合物,已被合成并研究其分光光度法性质,表明在分析研究中具有应用 (Barabash、Ostapiuk、Shehedyn 和 Ostapiuk,2020)。
催化应用
- 该化合物的相关结构已用于铁配合物催化的 C-H 键活化和硼化反应,突出了在有机合成中潜在的催化应用 (Hatanaka、Ohki 和 Tatsumi,2010)。
作用机制
Target of Action
Compounds containing oxazole and thiophene moieties have been reported to possess a wide range of therapeutic properties . These compounds are known to interact with various biological targets, leading to diverse pharmacological effects .
Mode of Action
It is known that the oxazole and thiophene moieties in the compound can interact with biological targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds containing oxazole and thiophene moieties have been reported to influence a variety of biochemical pathways, leading to diverse therapeutic effects .
Result of Action
Compounds containing oxazole and thiophene moieties are known to exert a variety of biological effects, which could be attributed to their interactions with various cellular targets .
生化分析
Biochemical Properties
Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s oxazole ring is known for its biological activity, which includes antimicrobial, anticancer, and anti-inflammatory properties . It interacts with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and thereby reducing inflammation and pain. Additionally, the furan and thiophene rings contribute to the compound’s ability to bind to proteins and nucleic acids, influencing various biochemical pathways.
Cellular Effects
Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation and immune response, thereby modulating the body’s defense mechanisms. Furthermore, the compound’s interaction with cellular receptors and enzymes can alter metabolic pathways, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can result in the inhibition or activation of enzyme activity, leading to changes in biochemical pathways. For example, the compound’s interaction with cyclooxygenase enzymes inhibits the production of prostaglandins, which are mediators of inflammation and pain. Additionally, the compound can influence gene expression by binding to transcription factors and altering their activity, thereby regulating the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and gene expression changes. The degradation products of the compound may also have biological activity, which can complicate the interpretation of long-term effects.
Dosage Effects in Animal Models
The effects of Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate vary with different dosages in animal models. At low doses, the compound can effectively inhibit inflammation and pain without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including liver and kidney damage, gastrointestinal disturbances, and hematological changes. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to toxicity. These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and reduction . The resulting metabolites can be further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall biochemical homeostasis.
Transport and Distribution
The transport and distribution of Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. The compound’s distribution can affect its localization and accumulation, influencing its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect energy production and metabolic processes. The subcellular localization of the compound can determine its specific biological effects and therapeutic applications.
属性
IUPAC Name |
methyl 3-[5-(1,3-oxazol-5-yl)furan-2-yl]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4S/c1-16-13(15)12-8(4-5-19-12)9-2-3-10(18-9)11-6-14-7-17-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCSLDZLKOOYBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C3=CN=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



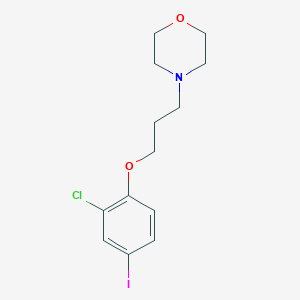
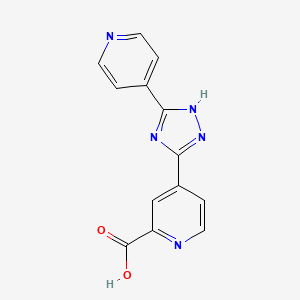
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole](/img/structure/B1415255.png)
![1H-Pyrazole, 1-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1415256.png)
![1H-Pyrazole, 1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1415257.png)
![[(3-Formyl-2h-chromen-4-yl)thio]acetic acid](/img/structure/B1415258.png)
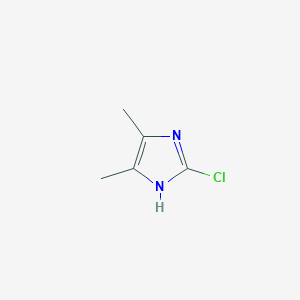

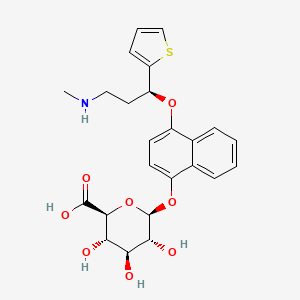
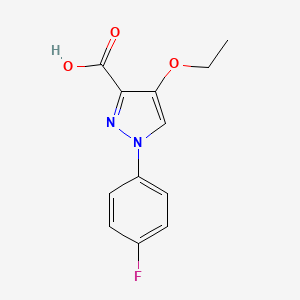
![3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B1415265.png)
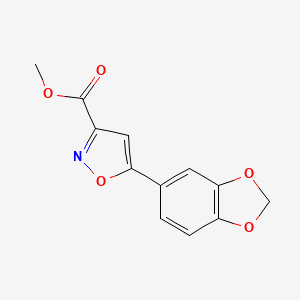
![4-Methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylic acid](/img/structure/B1415268.png)
